molecular formula C5H12Cl3N B1363522 2,5-dichloropentan-1-amine Hydrochloride CAS No. 62922-45-6

2,5-dichloropentan-1-amine Hydrochloride

Cat. No. B1363522
CAS RN: 62922-45-6
M. Wt: 192.5 g/mol
InChI Key: ATGSLQBVSZNJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04335045

Procedure details

acetylizing the 2,5 dichloropentylamine hydrochloride with acetyl chloride to form N-acetyl-2,5-dichloropentylamine,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH:3]([CH2:6][CH2:7][CH2:8][Cl:9])[CH2:4][NH2:5].[C:10](Cl)(=[O:12])[CH3:11]>>[C:10]([NH:5][CH2:4][CH:3]([Cl:2])[CH2:6][CH2:7][CH2:8][Cl:9])(=[O:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC(CN)CCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC(CCCCl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.